

4-Aminopyrimidine-5-carboxylic acid molecular weight and formula

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Compound of Interest

Compound Name: 4-Aminopyrimidine-5-carboxylic acid

Cat. No.: B189469

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A Technical Guide to 4-Aminopyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Aminopyrimidine-5-carboxylic acid**, a pivotal heterocyclic compound in biochemical research and pharmaceutical development. Its utility as a versatile intermediate stems from its unique molecular structure, which allows for diverse chemical modifications. This document summarizes its core physicochemical properties and outlines a general experimental workflow for the synthesis of this class of compounds, reflecting common methodologies in medicinal chemistry.

Core Physicochemical Data

The fundamental molecular properties of **4-Aminopyrimidine-5-carboxylic acid** are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

Parameter	Value	Citations
Molecular Formula	C ₅ H ₅ N ₃ O ₂	[1]
Molecular Weight	139.11 g/mol	[1]
CAS Number	20737-41-1	[1]
Appearance	White solid	[1]
Purity (Typical)	≥ 95% (HPLC)	[1]
Storage Conditions	Store at 0-8°C	[1]

Synthetic Approaches: An Overview

4-Aminopyrimidine-5-carboxylic acid serves as a crucial building block in the synthesis of a wide array of bioactive molecules, including potential antiviral and anticancer agents.[\[1\]](#) While numerous specific synthetic routes are proprietary or vary based on scale and available precursors, a general and illustrative workflow for producing substituted 4-aminopyrimidine derivatives can be conceptualized from established multicomponent reaction strategies.

Generalized Experimental Protocol for Synthesis of 4-Aminopyrimidine Derivatives

The following protocol describes a generalized three-component reaction, a common and efficient method for constructing the pyrimidine core. This specific example leads to 4-amino-5-pyrimidinecarbonitriles, which are closely related precursors that can be further modified to obtain the carboxylic acid.

Objective: To synthesize a 4-aminopyrimidine derivative via a one-pot, three-component condensation reaction.

Materials:

- An appropriate aromatic aldehyde (e.g., benzaldehyde)
- Malononitrile

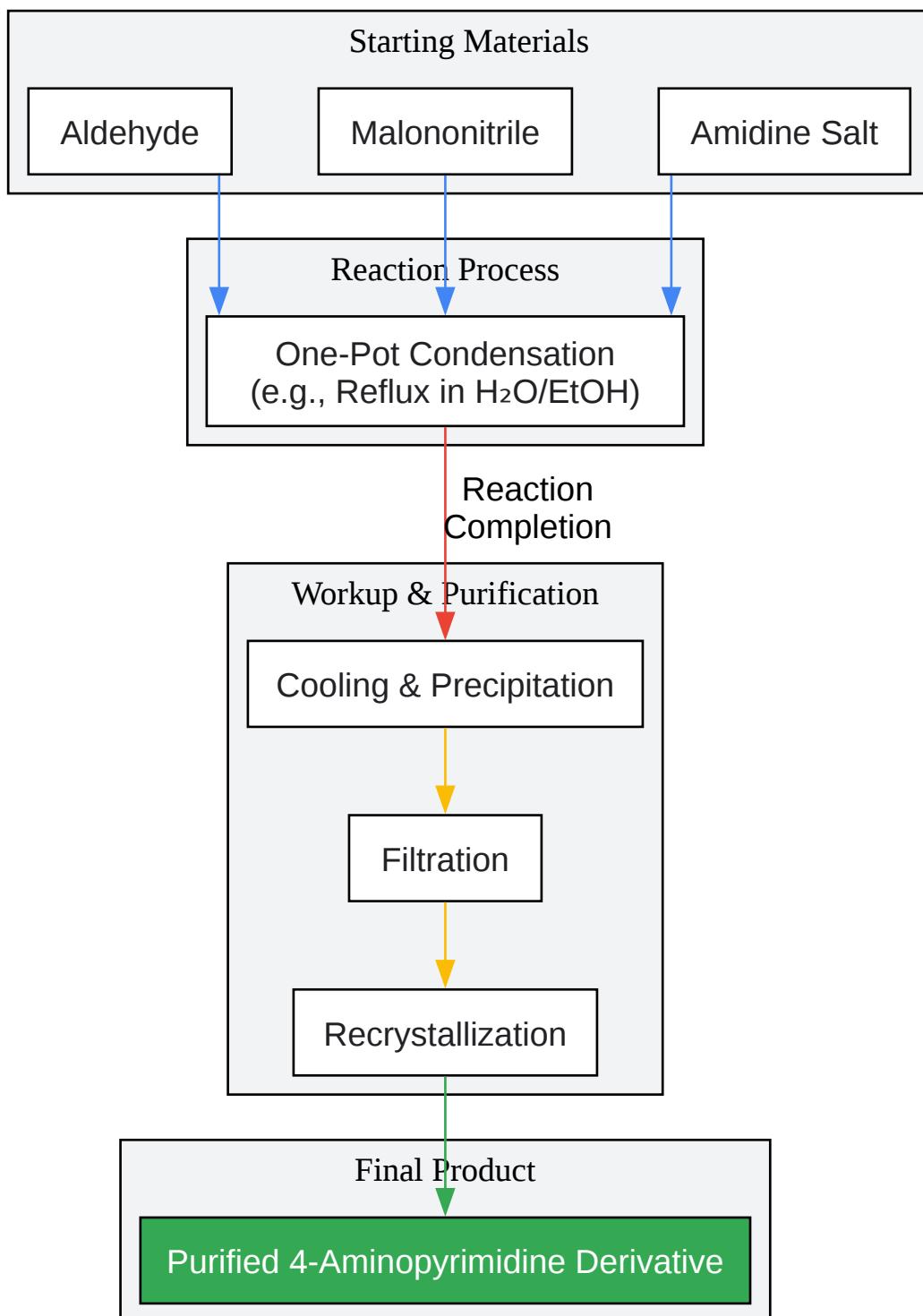
- An amidine salt (e.g., benzamidine hydrochloride)
- Sodium acetate
- Ethanol
- Water
- Standard reflux apparatus
- Thin Layer Chromatography (TLC) supplies
- Filtration apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (2 mmol), malononitrile (2 mmol), the amidine hydrochloride (2 mmol), and sodium acetate (2 mmol).[2]
- Solvent Addition: Add a mixture of water (50 mL) and ethanol (5 mL) to the flask.[2]
- Reaction Execution: Heat the mixture to reflux with constant stirring.[2]
- Monitoring: Monitor the progress of the reaction periodically using TLC with a suitable eluent system (e.g., n-hexane/ethyl acetate).[2]
- Product Isolation: Upon completion, allow the reaction mixture to cool to ambient temperature. The product will typically precipitate out of the solution.[2]
- Purification: Collect the solid product by filtration. Wash the crude product with cold water and recrystallize from a suitable solvent, such as ethanol, to obtain the purified compound.[2]
- Characterization: Analyze the final product using methods such as ^1H NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[2]

Logical Workflow for Synthesis

The synthesis of substituted 4-aminopyrimidine compounds can be visualized as a logical progression from basic starting materials through key reaction stages to the final product. The following diagram illustrates a generalized workflow for a three-component synthesis.



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Caption: Generalized workflow for the synthesis of 4-aminopyrimidine derivatives.

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